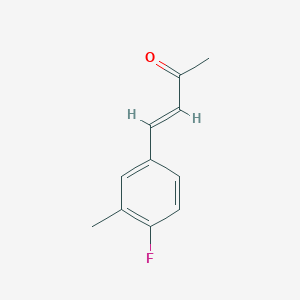
4-(4-Fluoro-3-methylphenyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluoro-3-methylphenyl)but-3-en-2-one is an organic compound with the molecular formula C11H11FO It is a derivative of butenone, featuring a fluorine and a methyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-methylphenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the reaction of 4-fluoro-3-methylbenzaldehyde with an appropriate ketone under basic conditions. This reaction typically requires a catalyst, such as sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This technique allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluoro-3-methylphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives .
Applications De Recherche Scientifique
4-(4-Fluoro-3-methylphenyl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Fluoro-3-methylphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-3-methylphenylboronic acid: This compound shares the fluorine and methyl groups on the phenyl ring but differs in its functional group.
3-Fluoro-4-methylphenyl isocyanate: Another similar compound with the same substituents on the phenyl ring but containing an isocyanate group
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Activité Biologique
4-(4-Fluoro-3-methylphenyl)but-3-en-2-one, also known as a derivative of chalcone, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores various aspects of the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
The structure of this compound features a fluorine atom and a methyl group on the phenyl ring, which significantly influences its biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.
Mechanism of Action:
The compound is believed to interact with specific molecular targets such as enzymes and receptors. Its mechanism may involve:
- Inhibition or activation of certain biomolecules.
- Modulation of metabolic pathways due to the presence of the fluorine atom, which enhances metabolic stability compared to non-fluorinated analogs .
Biological Activities
Research indicates that this compound and its derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi .
- Anti-inflammatory Properties : Some derivatives have been evaluated for their anti-inflammatory effects, indicating potential use in treating inflammatory diseases .
- Anticancer Potential : The compound's structure suggests it may inhibit cancer cell proliferation. Studies have indicated that fluorinated compounds often exhibit enhanced antitumor activity due to improved metabolic stability .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Propriétés
Numéro CAS |
1571074-32-2 |
|---|---|
Formule moléculaire |
C11H11FO |
Poids moléculaire |
178.20 g/mol |
Nom IUPAC |
(E)-4-(4-fluoro-3-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H11FO/c1-8-7-10(4-3-9(2)13)5-6-11(8)12/h3-7H,1-2H3/b4-3+ |
Clé InChI |
NTFPLLMPEQZHMP-ONEGZZNKSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)/C=C/C(=O)C)F |
SMILES canonique |
CC1=C(C=CC(=C1)C=CC(=O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















